molecular formula C12H18OS B7996703 2-(4-(Ethylthio)phenyl)butan-2-ol

2-(4-(Ethylthio)phenyl)butan-2-ol

Cat. No.: B7996703
M. Wt: 210.34 g/mol
InChI Key: MMOCGWUYAXDZLL-UHFFFAOYSA-N
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Description

2-(4-(Ethylthio)phenyl)butan-2-ol is an organic compound with the molecular formula C12H18OS It is a member of the aryl sulfides family, characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylthio)phenyl)butan-2-ol typically involves the reaction of 4-(ethylthio)benzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The Grignard reagent is prepared by reacting an alkyl halide with magnesium in anhydrous ether. The resulting organomagnesium compound is then reacted with 4-(ethylthio)benzaldehyde to form the corresponding alcohol after hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylthio)phenyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-(Ethylthio)phenyl)butan-2-one or 2-(4-(Ethylthio)phenyl)butanal.

    Reduction: Formation of 2-(4-(Ethylthio)phenyl)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Ethylthio)phenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Ethylthio)phenyl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The hydroxyl group may also form hydrogen bonds with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylthio)phenyl)butan-2-ol
  • 2-(4-(Propylthio)phenyl)butan-2-ol
  • 2-(4-(Butylthio)phenyl)butan-2-ol

Uniqueness

2-(4-(Ethylthio)phenyl)butan-2-ol is unique due to the presence of the ethylthio group, which imparts distinct chemical and physical properties. Compared to its methyl, propyl, and butyl analogs, the ethylthio derivative may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-4-12(3,13)10-6-8-11(9-7-10)14-5-2/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOCGWUYAXDZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)SCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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